An In-depth Technical Guide to 3-Chloro-4-fluorobenzoyl Cyanide: Synthesis, Properties, and Applications in Drug Discovery
An In-depth Technical Guide to 3-Chloro-4-fluorobenzoyl Cyanide: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Chloro-4-fluorobenzoyl cyanide is a halogenated aromatic nitrile, a class of compounds recognized for its utility as a versatile intermediate in the synthesis of complex organic molecules. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 3-Chloro-4-fluorobenzoyl cyanide. Drawing upon established chemical principles and data from analogous compounds, this document offers detailed experimental protocols, safety and handling guidelines, and an exploration of its potential applications in medicinal chemistry and drug development. The strategic placement of chloro and fluoro substituents on the benzoyl moiety imparts unique reactivity and makes it a valuable building block for accessing novel chemical entities.
Introduction
Halogenated aromatic compounds are of paramount importance in the pharmaceutical and agrochemical industries. The incorporation of chlorine and fluorine atoms into a molecule can significantly influence its physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. 3-Chloro-4-fluorobenzoyl cyanide, with its reactive acyl cyanide functionality, serves as a key precursor for the introduction of the 3-chloro-4-fluorobenzoyl pharmacophore into a target molecule. This guide aims to provide a detailed technical resource for researchers and drug development professionals interested in leveraging the synthetic potential of this compound.
Physicochemical Properties
While experimental data for 3-Chloro-4-fluorobenzoyl cyanide is not extensively reported in the literature, its properties can be reliably predicted based on its structure and data from closely related compounds.
| Property | Value | Source/Basis |
| CAS Number | 80277-45-8 | [1] |
| Molecular Formula | C₈H₃ClFNO | [1] |
| Molecular Weight | 183.57 g/mol | [1] |
| Appearance | Predicted to be a clear liquid or low-melting solid. | Based on related benzoyl cyanides. |
| Melting Point | Not available. | |
| Boiling Point | Not available. | |
| Solubility | Predicted to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. Insoluble in water. | General solubility of aroyl cyanides. |
Molecular Structure:
Caption: Molecular structure of 3-Chloro-4-fluorobenzoyl cyanide.
Synthesis and Reactivity
Synthesis
3-Chloro-4-fluorobenzoyl cyanide is most conveniently synthesized from its corresponding acyl chloride, 3-chloro-4-fluorobenzoyl chloride. The conversion of an aroyl chloride to an aroyl cyanide is a well-established transformation. A common and effective method involves the use of a cyanide source such as trimethylsilyl cyanide (TMSCN) or copper(I) cyanide.
Proposed Synthetic Pathway:
Caption: Proposed synthesis of 3-Chloro-4-fluorobenzoyl cyanide.
Detailed Experimental Protocol (Adapted from general procedures for aroyl cyanide synthesis):
Materials:
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3-Chloro-4-fluorobenzoyl chloride
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Trimethylsilyl cyanide (TMSCN)
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Anhydrous solvent (e.g., Dichloromethane or Acetonitrile)
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Inert gas (Nitrogen or Argon)
Procedure:
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To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add 3-chloro-4-fluorobenzoyl chloride (1.0 eq).
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Dissolve the starting material in the anhydrous solvent.
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Cool the solution to 0 °C using an ice bath.
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Slowly add trimethylsilyl cyanide (1.1 eq) dropwise to the stirred solution.
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Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
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Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate. Caution: This may produce hydrogen cyanide gas. Perform in a well-ventilated fume hood.
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Extract the aqueous layer with the organic solvent (e.g., dichloromethane).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 3-Chloro-4-fluorobenzoyl cyanide.
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Purification can be achieved by vacuum distillation or column chromatography on silica gel.
Causality Behind Experimental Choices:
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Anhydrous Conditions: Acyl chlorides and TMSCN are sensitive to moisture. The presence of water would lead to the hydrolysis of the acyl chloride to the corresponding carboxylic acid and the decomposition of TMSCN.
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Inert Atmosphere: Prevents side reactions with atmospheric oxygen and moisture.
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Slow Addition at 0 °C: The reaction can be exothermic. Slow addition at a low temperature helps to control the reaction rate and prevent the formation of byproducts.
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Careful Quenching: The quenching step is critical for safety. The use of a mild base like sodium bicarbonate neutralizes any remaining acidic species and decomposes excess TMSCN. The potential for HCN gas evolution necessitates performing this step in a fume hood.
Reactivity
The reactivity of 3-Chloro-4-fluorobenzoyl cyanide is dominated by the electrophilic nature of the carbonyl carbon and the nucleophilic character of the cyanide nitrogen.
Key Reactions:
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Hydrolysis: In the presence of acid or base, the cyanide group can be hydrolyzed to a carboxylic acid, and the acyl group to a carboxylate, ultimately yielding 3-chloro-4-fluorobenzoic acid.
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Nucleophilic Addition to the Carbonyl Group: The carbonyl group is susceptible to attack by various nucleophiles.
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Reactions at the Cyanide Group: The cyanide group can undergo addition reactions and can also be reduced.
Reaction Scheme:
Caption: Key reactions of 3-Chloro-4-fluorobenzoyl cyanide.
Spectroscopic Characterization (Predicted)
| Spectroscopy | Predicted Data |
| ¹H NMR | Aromatic region (7.0-8.5 ppm) showing complex splitting patterns due to ¹H-¹⁹F and ¹H-¹H couplings. |
| ¹³C NMR | Carbonyl carbon (~160-170 ppm), cyanide carbon (~110-120 ppm), aromatic carbons showing C-F couplings. |
| IR | Strong C=O stretch (~1680-1700 cm⁻¹), C≡N stretch (~2220-2240 cm⁻¹), C-Cl stretch (~700-800 cm⁻¹), C-F stretch (~1100-1250 cm⁻¹). |
| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z 183/185 (due to ³⁵Cl/³⁷Cl isotopes). Fragmentation would likely involve loss of CN (m/z 26) and CO (m/z 28). |
Applications in Drug Discovery
While a specific marketed drug has not been identified as being synthesized directly from 3-Chloro-4-fluorobenzoyl cyanide, its structural motifs are present in numerous bioactive molecules. Halogenated benzoyl derivatives are key components in a variety of therapeutic agents. For instance, the structurally related 3-chloro-4-(4'-chlorophenoxy)aniline is a key intermediate in the synthesis of the anthelmintic drug Rafoxanide.[2] This highlights the importance of the 3-chloro-4-substituted phenyl ring in medicinal chemistry.
Potential Roles in Drug Synthesis:
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Scaffold for Heterocycle Synthesis: The acyl cyanide functionality can be a precursor for the synthesis of various nitrogen- and oxygen-containing heterocycles, which are prevalent in drug molecules.
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Introduction of a Key Pharmacophore: The 3-chloro-4-fluorobenzoyl group can be introduced into a lead compound to modulate its biological activity and pharmacokinetic properties. The chlorine atom can enhance binding through halogen bonding, while the fluorine atom can block metabolic oxidation and improve bioavailability.
Safety and Handling
No specific safety data sheet (SDS) for 3-Chloro-4-fluorobenzoyl cyanide is widely available. However, based on its structure and the known hazards of related compounds, the following precautions are essential. The precursor, 3-chloro-4-fluorobenzoyl chloride, is classified as corrosive.[3] Benzyl cyanides are known to be toxic.
GHS Hazard Classification (Predicted):
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Acute Toxicity (Oral, Dermal, Inhalation): Likely to be toxic or harmful.
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Skin Corrosion/Irritation: Likely to be a skin irritant or corrosive.
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Serious Eye Damage/Eye Irritation: Likely to cause serious eye irritation or damage.
Handling and Storage:
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Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.
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Engineering Controls: Use only in a well-ventilated chemical fume hood.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, bases, and oxidizing agents.
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Disposal: Dispose of in accordance with local, state, and federal regulations. Cyanide-containing waste requires special handling and disposal procedures.
Conclusion
3-Chloro-4-fluorobenzoyl cyanide is a valuable, albeit specialized, chemical intermediate with significant potential in organic synthesis and drug discovery. Its synthesis from the corresponding benzoyl chloride is straightforward, and its reactivity offers multiple avenues for the construction of complex molecular architectures. While a comprehensive set of experimental data for this compound is not yet publicly available, this guide provides a solid foundation for its safe handling, synthesis, and application in research and development. As the demand for novel halogenated pharmaceuticals continues to grow, the utility of synthons like 3-Chloro-4-fluorobenzoyl cyanide is expected to increase.
References
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A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide - NIH. (URL: [Link])
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3-Chloro-4-fluorobenzoyl Chloride | C7H3Cl2FO | CID 2736548 - PubChem. (URL: [Link])
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3-Chlorobenzyl cyanide, 99% Material Safety Data Sheet - Cole-Parmer. (URL: [Link])
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WO 2014/056465 A1 - Googleapis.com. (URL: [Link])
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ACETONITRILE, 2-[(3-CHLORO-4-FLUOROPHENYL)SULFONYL]- (CAS No. 918803-95-9) Suppliers @ ChemicalRegister.com. (URL: [Link])
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Material Safety Data Sheet - 3-Chlorobenzyl cyanide, 99% - Cole-Parmer. (URL: [Link])
